Proquinolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiprotozoal Activity Studies

Due to its ability to inhibit the life cycle of coccidia parasites, proquinolate is sometimes employed in research to study protozoal infections. Scientists may use it to investigate the mechanisms of action of coccidiostats or to test the efficacy of new antiprotozoal drugs against various protozoan parasites [1].

Here, proquinolate serves as a reference point for comparison. Researchers can evaluate how a new drug measures up to a known antiprotozoal agent.

Source

[1] International Journal for Parasitology, Research (2007) 37(9), 975–981 ()

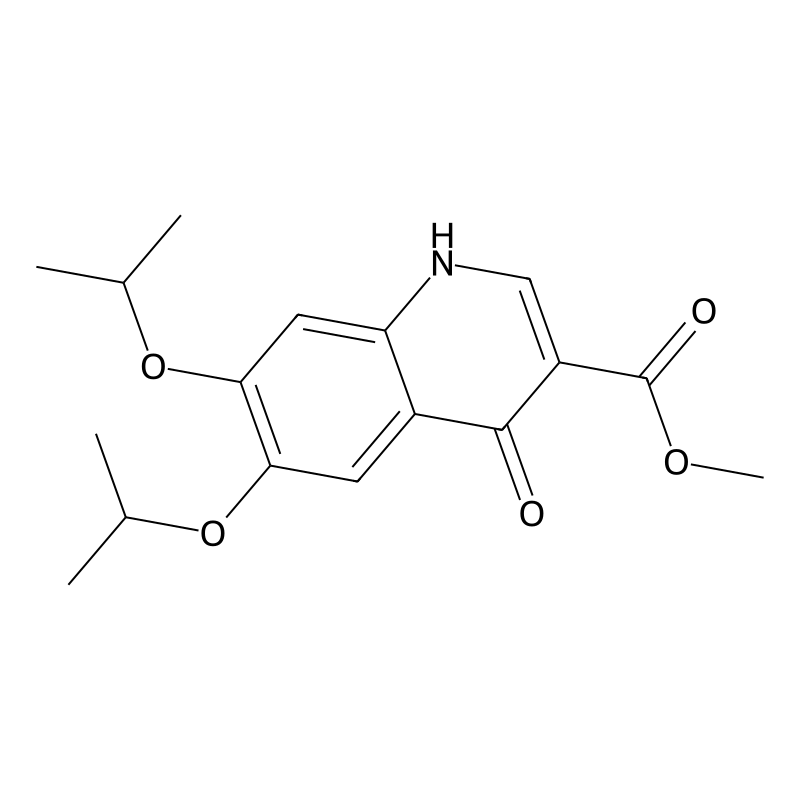

Proquinolate is a chemical compound primarily recognized for its application as an agricultural fungicide and its role in plant protection. It is classified as a quinoline derivative, which is characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. This compound has garnered attention due to its efficacy against various fungal pathogens that affect crops, particularly in the control of rice blast disease caused by Magnaporthe oryzae.

The molecular formula of Proquinolate is , with a molecular weight of approximately 178.20 g/mol. Its systematic name is 2-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-quinolone, reflecting its structural components.

- Electrophilic Substitution: The presence of electron-donating groups can facilitate electrophilic attacks on the aromatic ring.

- Nucleophilic Substitution: The imidazole moiety can participate in nucleophilic substitution reactions under appropriate conditions.

- Hydrolysis: In aqueous environments, Proquinolate can hydrolyze, leading to the formation of various degradation products.

These reactions are crucial for understanding the stability and environmental behavior of Proquinolate in agricultural applications.

Proquinolate exhibits significant antifungal activity, particularly against pathogenic fungi that threaten crops. Its mode of action involves inhibiting fungal growth by interfering with key biological processes. Studies have shown that Proquinolate affects the synthesis of nucleic acids and proteins in fungi, leading to reduced viability and proliferation of fungal cells.

Additionally, it has been reported to possess some antibacterial properties, although its primary use remains focused on fungicidal applications.

The synthesis of Proquinolate typically involves multi-step organic reactions:

- Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors such as anilines and aldehydes.

- Introduction of the Imidazole Moiety: The imidazole ring is added via a reaction with an ethyl-substituted imidazole derivative.

- Final Modifications: Further modifications may include methylation or other functional group transformations to enhance efficacy and stability.

These synthetic pathways are optimized for yield and purity, ensuring that the final product meets agricultural standards.

Proquinolate's primary application lies in agriculture as a fungicide. It is particularly effective against:

- Rice blast disease

- Other fungal infections in various crops

Due to its mode of action, Proquinolate is often used in integrated pest management systems to reduce reliance on more toxic chemicals while maintaining crop health.

Research into the interactions of Proquinolate with other substances has revealed important insights into its efficacy and safety profile:

- Synergistic Effects: Studies have indicated that combining Proquinolate with certain other fungicides can enhance antifungal activity, allowing for lower dosages and reduced environmental impact.

- Environmental Interactions: Investigations into how Proquinolate interacts with soil microbiota have shown that it can affect microbial communities, which may influence soil health and nutrient cycling.

Understanding these interactions is critical for developing sustainable agricultural practices.

Proquinolate belongs to a class of compounds that share structural similarities and biological activities. Some notable similar compounds include:

- Chlorothalonil: A broad-spectrum fungicide with a different mechanism of action but similar applications in agriculture.

- Azoxystrobin: A systemic fungicide known for its effectiveness against a wide range of fungal pathogens.

- Fludioxonil: Another fungicide that inhibits fungal growth through different biochemical pathways.

Comparison TableCompound Structure Type Primary Use Mechanism of Action Proquinolate Quinoline Fungicide Inhibits nucleic acid/protein synthesis Chlorothalonil Benzene Fungicide Disrupts cellular respiration Azoxystrobin Strobilurin Fungicide Inhibits mitochondrial respiration Fludioxonil Phenylurea Fungicide Inhibits signal transduction

| Compound | Structure Type | Primary Use | Mechanism of Action |

|---|---|---|---|

| Proquinolate | Quinoline | Fungicide | Inhibits nucleic acid/protein synthesis |

| Chlorothalonil | Benzene | Fungicide | Disrupts cellular respiration |

| Azoxystrobin | Strobilurin | Fungicide | Inhibits mitochondrial respiration |

| Fludioxonil | Phenylurea | Fungicide | Inhibits signal transduction |

Proquinolate's uniqueness lies in its specific structural features and targeted activity against certain fungal pathogens, making it particularly valuable in rice cultivation compared to other fungicides that may have broader but less targeted applications.